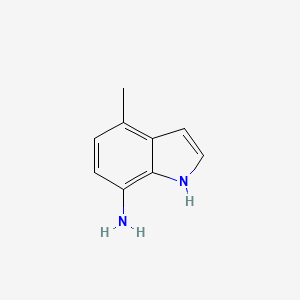
4-methyl-1H-indol-7-amine
Vue d'ensemble
Description
4-Methyl-1H-indol-7-amine is a research chemical with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 4-methyl-1H-indol-7-amine consists of a benzene ring fused to a pyrrole ring, with a methyl group attached to the 4-position and an amine group attached to the 7-position .Applications De Recherche Scientifique
Synthesis and Structural Applications
- Synthesis Techniques: The compound has been utilized in the synthesis of various derivatives, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino) methyl]-5-methyl-1H-indol-6-ylethan-1-one. These derivatives are synthesized using Diels-Alder cycloaddition and Mannich reactions, demonstrating the versatility of 4-methyl-1H-indol-7-amine in chemical synthesis (Kukuljan, Kranjc, & Perdih, 2016).
- Structural Analysis: Crystal structures of these derivatives have been determined using techniques like IR, 1H NMR, mass spectroscopy, and X-ray diffraction analysis. This highlights the compound's role in facilitating structural evaluations of novel chemical entities (Kukuljan, Kranjc, & Perdih, 2016).
Catalytic and Chemical Properties
- Catalysis in Amination: The compound is involved in the Ullmann-type intramolecular arylamination, a process that effectively synthesizes N-alkylated and N-arylated derivatives under mild conditions. This showcases its importance in catalytic amination procedures (Melkonyan, Karchava, & Yurovskaya, 2008).
- Formation of Conformationally Constrained Derivatives: The synthesis of novel 3,4-fused tryptophan analogues using 4-methyl-1H-indol-7-amine demonstrates its utility in creating molecules with limited conformational flexibility, beneficial for peptide and peptoid conformation studies (Horwell, Nichols, & Ratcliffe, 1994).
Safety and Hazards
Orientations Futures
Indole derivatives, including 4-methyl-1H-indol-7-amine, continue to attract attention due to their wide-ranging biological activity and their presence in a diverse array of biologically significant natural compounds. Future research may focus on developing novel methods of synthesis and exploring their potential therapeutic applications .
Propriétés
IUPAC Name |
4-methyl-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXWQWWNXMPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indol-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



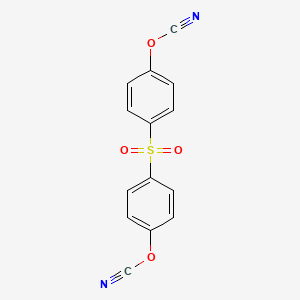

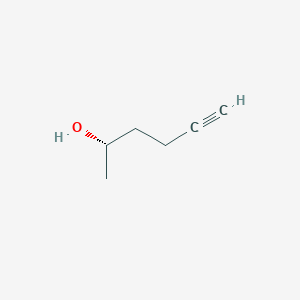
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-methoxybenzamide](/img/structure/B3257586.png)
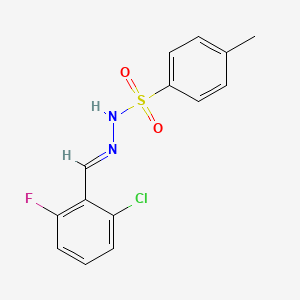
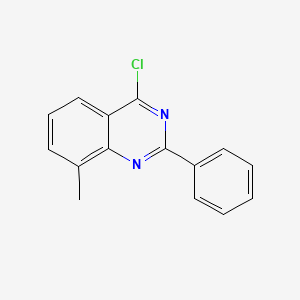

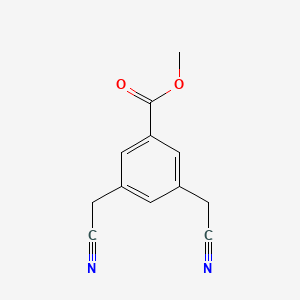

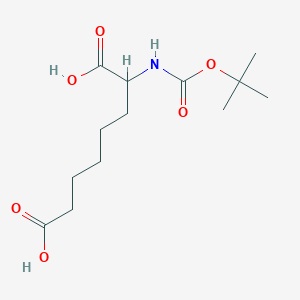
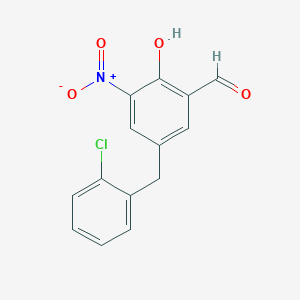
![4,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3257647.png)

